molecular formula C10H13NO2 B6142795 methyl 2-[(2-methylphenyl)amino]acetate CAS No. 83627-53-6

methyl 2-[(2-methylphenyl)amino]acetate

Cat. No.: B6142795
CAS No.: 83627-53-6
M. Wt: 179.22 g/mol
InChI Key: BZZQMGVCAVCNKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(2-methylphenyl)amino]acetate can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylphenylamine with methyl chloroacetate under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may also incorporate advanced purification techniques such as column chromatography and distillation to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-methylphenyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(2-methylphenyl)amino]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(2-methylphenyl)amino]acetate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. The compound may also interact with cellular receptors and signaling pathways, influencing biological processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2-methylphenyl)amino]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group and ester functionality make it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

methyl 2-(2-methylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-5-3-4-6-9(8)11-7-10(12)13-2/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZQMGVCAVCNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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